Rhenium hexafluoride

Description

Properties

CAS No. |

10049-17-9 |

|---|---|

Molecular Formula |

F6Re-6 |

Molecular Weight |

300.197 g/mol |

IUPAC Name |

rhenium;hexafluoride |

InChI |

InChI=1S/6FH.Re/h6*1H;/p-6 |

InChI Key |

AAPOYMJYHKCERU-UHFFFAOYSA-H |

SMILES |

F[Re](F)(F)(F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Re] |

Other CAS No. |

10049-17-9 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of a Key Electronic Material: A Technical Guide to Rhenium Hexafluoride's Molecular Geometry and Bond Angles

For Immediate Release

Palo Alto, CA – In the intricate world of materials science and drug development, a precise understanding of molecular architecture is paramount. This technical guide delves into the core structural characteristics of Rhenium hexafluoride (ReF₆), a compound of significant interest in the electronics industry. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of ReF₆'s molecular geometry, bond angles, and the experimental protocols used to elucidate these properties.

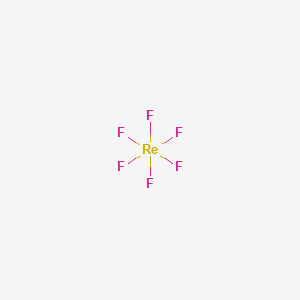

Core Molecular Structure: An Octahedral Geometry

This compound exhibits a highly symmetric octahedral molecular geometry.[1] This arrangement is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom bonded to six other atoms with no lone pairs of electrons. In this configuration, the rhenium atom resides at the center of the octahedron, with six fluorine atoms positioned at the vertices. This geometry results in specific and well-defined bond angles. The angle between any two adjacent fluorine atoms and the central rhenium atom (F-Re-F) is 90°. The angle between any two fluorine atoms positioned on opposite sides of the central rhenium atom is 180°.

Quantitative Structural Data

The precise dimensions of the this compound molecule have been determined through experimental techniques, primarily gas electron diffraction. These studies have provided accurate measurements of the rhenium-fluorine bond lengths.

| Parameter | Value (Gas Phase - Electron Diffraction) | Value (Solid Phase - X-ray Diffraction) |

| Molecular Geometry | Octahedral | Octahedral |

| Point Group | Oₕ | |

| Re-F Bond Length | 1.832 ± 0.004 Å | 1.823 Å |

| F-Re-F Bond Angle (adjacent) | 90° | 90° |

| F-Re-F Bond Angle (opposite) | 180° | 180° |

Experimental Determination of Molecular Structure

The structural parameters of this compound have been elucidated through sophisticated experimental techniques. The primary methods employed are gas electron diffraction for the molecule in its gaseous state and X-ray crystallography for its solid state.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Methodology:

A high-energy beam of electrons is directed through a gaseous sample of this compound. The electrons are scattered by the electrostatic potential of the atoms in the ReF₆ molecules. The scattered electrons create a diffraction pattern, which is recorded on a detector. This pattern consists of a series of concentric rings of varying intensity. The analysis of the scattering pattern, including the angles and intensities of the diffracted electrons, allows for the precise determination of the interatomic distances within the molecule, namely the Re-F bond length. From the established bond lengths and the known number of bonded atoms, the octahedral geometry and the corresponding 90° and 180° bond angles can be definitively confirmed.

X-ray Crystallography

For the solid state, the molecular structure of this compound has been determined by single-crystal X-ray diffraction at low temperatures (-140 °C).

Methodology:

A single crystal of this compound is grown and then placed in a diffractometer. A monochromatic beam of X-rays is directed at the crystal. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The crystal is rotated to collect a complete set of diffraction data. The positions and intensities of these diffracted spots are then used to calculate an electron density map of the crystal. From this map, the positions of the rhenium and fluorine atoms can be determined with high precision, confirming the octahedral geometry and providing accurate bond lengths and angles within the crystal lattice. The solid-state structure of ReF₆ is orthorhombic, with the space group Pnma.

Visualizing the Molecular Geometry of this compound

To provide a clear visual representation of the molecular structure, the following diagram illustrates the octahedral geometry of this compound.

References

Synthesis of Rhenium Hexafluoride from Rhenium Metal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Rhenium Hexafluoride (ReF₆) from rhenium metal. It includes detailed experimental protocols, key physical and chemical properties, and essential safety information. This document is intended to serve as a practical resource for professionals in chemistry and related fields.

Introduction

This compound is a volatile, yellow crystalline solid or liquid at room temperature.[1][2] It is a key precursor in the chemical vapor deposition of rhenium films, which have applications in the electronics industry.[2][3] The synthesis of high-purity ReF₆ is crucial for these applications and requires careful control of reaction conditions. This guide details the most common and effective methods for its preparation from elemental rhenium.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, purification, and application of the compound.

| Property | Value |

| Molecular Formula | ReF₆ |

| Molar Mass | 300.20 g/mol [2] |

| Appearance | Yellow liquid or crystalline solid[2] |

| Melting Point | 18.5 °C (65.3 °F; 291.6 K)[2] |

| Boiling Point | 33.7 °C (92.7 °F; 306.8 K)[2] |

| Density | 4.94 g/mL[2] |

| Vapor Pressure | 545 mm Hg (25 °C)[4] |

| Solubility | Soluble in anhydrous HF and HNO₃[4] |

| Crystal Structure | Orthorhombic (at -140 °C)[2] |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The vibrational spectra of ReF₆ are important for its characterization. The molecule has an octahedral geometry (Oₕ point group).[2] The fundamental vibrational frequencies are summarized in Table 2.

| Mode | Wavenumber (cm⁻¹) | Activity |

| ν₁ | 755 | Raman |

| ν₂ | 596 | Raman |

| ν₃ | 715 | Infrared |

| ν₄ | 257 | Infrared |

| ν₅ | 246 | Raman |

| ν₆ | 193 | Inactive |

Table 2: Vibrational Frequencies of this compound.[5]

Synthesis Methodologies

The primary method for the synthesis of this compound is the direct fluorination of rhenium metal. Variations of this method exist, utilizing different fluorinating agents and reaction conditions.

Experimental Workflow

The general workflow for the synthesis of this compound from rhenium metal involves the reaction of the metal with a fluorinating agent in a heated reactor, followed by the collection and purification of the product.

Detailed Experimental Protocols

Method 1: Direct Fluorination with Elemental Fluorine

This is the most direct method for the synthesis of ReF₆.

-

Reaction: Re(s) + 3F₂(g) → ReF₆(g)

-

Apparatus: A corrosion-resistant reactor (e.g., made of nickel or Monel) is required. The setup should include a system for metering and introducing fluorine gas, a furnace to heat the reactor, and a cold trap to collect the product.

-

Procedure:

-

Place rhenium metal powder in the reactor.

-

Purge the system with an inert gas (e.g., nitrogen or argon).

-

Heat the reactor to 125 °C.[6]

-

Slowly introduce fluorine gas into the reactor. The reaction is exothermic and the flow rate should be controlled to maintain the desired temperature.

-

The volatile ReF₆ is carried out of the reactor in the gas stream.

-

Collect the ReF₆ by passing the gas stream through a cold trap maintained at a low temperature (e.g., with a dry ice/acetone bath or liquid nitrogen).

-

-

Purity: This method can also produce Rhenium heptafluoride (ReF₇). Purification steps may be necessary.

Method 2: Fluorination with Nitrogen Trifluoride

This method uses a less hazardous fluorinating agent than elemental fluorine but requires higher temperatures.

-

Reaction:

-

Apparatus: Similar to the direct fluorination setup, but must be capable of reaching higher temperatures. A two-stage reactor system can be used for the synthesis and subsequent purification.

-

Procedure:

-

In the first reactor, pass nitrogen trifluoride gas over rhenium powder heated to 400-430 °C at a pressure of 0.15-0.2 MPa.[6]

-

The product mixture of ReF₆ and ReF₇ is collected in a condenser.[6]

-

The condensed mixture is then vaporized and passed through a second reactor containing rhenium powder heated to 100-120 °C.[6] In this step, the ReF₇ is reduced to ReF₆.

-

The purified ReF₆ is collected in a final condenser.

-

-

Yield: A purity of 91.2 wt% has been reported for this method.[6]

Method 3: Fluorination with Chlorine Trifluoride

This method avoids the formation of rhenium oxyfluorides, which can be a side product in direct fluorination if oxygen is present.

-

Reaction: Re(s) + 2ClF₃(g) → ReF₆(g) + Cl₂(g)

-

Apparatus: A platinum tube reactor is recommended.

-

Procedure:

-

Carry out the fluorination of rhenium metal with chlorine trifluoride at 300 °C.[7]

-

The product, ReF₆, is collected in a receiver.

-

Purification can be achieved by crystallization from anhydrous HF.[7]

-

Further purification involves distillation in a stream of hydrogen at 50 °C, followed by holding the product under vacuum at -70 °C to remove traces of chlorine and HF.[7]

-

-

Purity: The final product is reported to be free of chlorine.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use in a well-ventilated area or in a fume hood.

-

-

Handling:

-

Handle in an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

-

All equipment must be scrupulously dried before use.

-

-

First Aid:

-

In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.

-

If inhaled, move to fresh air and seek immediate medical attention.

-

Conclusion

The synthesis of this compound from rhenium metal can be achieved through several high-temperature fluorination methods. The choice of fluorinating agent and reaction conditions allows for the production of ReF₆ with varying degrees of purity. Careful attention to experimental setup and safety procedures is paramount due to the hazardous nature of the reactants and product. The detailed protocols and data provided in this guide serve as a valuable resource for the successful synthesis and handling of this important compound.

References

- 1. This compound | F6Re | CID 66231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound CAS#: 10049-17-9 [m.chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Page loading... [guidechem.com]

- 7. THE PREPARATION OF RHENIUM BY FLUORINATION OF THE METAL WITH CHLORINE TRIFLUORIDE (Journal Article) | OSTI.GOV [osti.gov]

The Genesis of Inert Gases: An In-depth Technical Guide to the Early Studies and Discovery of Binary Hexafluorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies and discoveries of binary hexafluorides, focusing on the pioneering work that led to the synthesis and characterization of these remarkably stable and inert compounds. This document provides a comprehensive overview of the initial discoveries, detailed experimental protocols from early literature, and key physical data, presented for comparative analysis.

Introduction: The Quest for Inertness

The late 19th and early 20th centuries were a period of intense investigation into the reactivity of the elements. A significant milestone in this era was the isolation of elemental fluorine by Henri Moissan in 1886, a feat that earned him the Nobel Prize in Chemistry in 1906.[1] This achievement opened the door to the synthesis of a new class of compounds, the fluorides, and among them, the binary hexafluorides would prove to be of exceptional interest due to their unique properties. This guide focuses on the genesis of the first non-metal binary hexafluorides: sulfur hexafluoride (SF₆), selenium hexafluoride (SeF₆), and tellurium hexafluoride (TeF₆).

The Discovery of an Archetype: Sulfur Hexafluoride (SF₆)

The first binary hexafluoride to be synthesized and characterized was sulfur hexafluoride.

Key Discovery:

-

Significance: The synthesis of SF₆ revealed a compound of extraordinary chemical inertness, a property that was unexpected at the time and sparked significant scientific interest.[4] Its stability and non-toxic nature have led to its widespread use as a gaseous dielectric in high-voltage equipment and as a tracer gas.[2]

Early Synthesis and Purification of Sulfur Hexafluoride

The seminal work of Moissan and Lebeau involved the direct fluorination of sulfur. The early laboratory-scale synthesis followed a straightforward yet hazardous procedure.

Experimental Protocol: Direct Fluorination of Sulfur

-

Apparatus Setup: A reaction tube, often made of nickel to withstand the corrosive nature of fluorine, is used. A nickel boat containing elemental sulfur is placed inside this tube. The reaction tube is connected to a cold trap, which is cooled using a cryogenic substance like liquid nitrogen. It is crucial that the entire apparatus is thoroughly dried and free of any grease.[5]

-

Reaction: A stream of elemental fluorine gas is introduced into the reaction tube. The reaction is highly exothermic, with sulfur burning in the fluorine stream with a characteristic blue flame.[5] The overall reaction is: S + 3F₂ → SF₆[5]

-

Collection: The sulfur hexafluoride gas produced is collected by condensation in the cold trap.[5]

-

Purification: The crude product collected in the cold trap contains several impurities, including other sulfur fluorides (like S₂F₂, SF₄, and S₂F₁₀), hydrogen fluoride (HF), and sulfuryl fluoride (SOF₂).[3][6] Early purification methods involved:

-

Alkali Washing: The gaseous mixture is passed through a potassium hydroxide (KOH) solution to remove reactive fluorides such as SF₄ and SOF₂.[6]

-

Pyrolysis: The gas is then heated to around 400°C to decompose the highly toxic disulfur decafluoride (S₂F₁₀) into SF₆ and SF₄.[6]

-

Second Alkali Washing: A subsequent wash with KOH removes the newly formed SF₄.[6]

-

Drying and Adsorption: The purified SF₆ is then dried and passed through activated charcoal to remove any remaining trace impurities.[6][7]

-

Expanding the Family: Selenium and Tellurium Hexafluorides

Following the discovery of SF₆, research extended to other elements in the same group, leading to the synthesis of selenium hexafluoride (SeF₆) and tellurium hexafluoride (TeF₆). While the exact dates and individual discoverers are less prominently documented than for SF₆, their synthesis followed similar principles of direct fluorination. The element selenium was discovered by Jöns Jacob Berzelius in 1817, and tellurium was discovered in 1782 by Franz-Joseph Müller von Reichenstein and named by Martin Heinrich Klaproth in 1798.[8][9][10]

Early Synthesis and Purification of Selenium Hexafluoride

The synthesis of SeF₆ involves the direct reaction of selenium with fluorine.

Experimental Protocol: Direct Fluorination of Selenium

-

Apparatus Setup: A copper tube is typically used to contain the solid selenium. A stream of fluorine gas is passed over the selenium. The apparatus includes a series of cold traps set at different temperatures to separate the products.[11]

-

Reaction: The reaction of selenium with fluorine gas produces selenium hexafluoride. Se + 3F₂ → SeF₆[11]

-

Purification by Fractional Condensation: The product stream contains SeF₆ along with lower fluorides. A key purification technique is fractional condensation. A moderately cold trap is used to condense and remove the less volatile lower fluorides, while the more volatile SeF₆ passes through and is collected in a second trap cooled with liquid nitrogen.[11] The crude product can also be purified by sublimation.[12]

Early Synthesis and Purification of Tellurium Hexafluoride

The synthesis of TeF₆ also relies on the direct fluorination of the elemental form.

Experimental Protocol: Direct Fluorination of Tellurium

-

Reaction Conditions: Tellurium metal is reacted with fluorine gas at an elevated temperature, typically around 150°C.[13] Controlling the temperature is crucial, as lower temperatures can lead to the formation of lower fluorides like tellurium tetrafluoride (TeF₄) and ditellurium decafluoride (S₂F₁₀).[13] The reaction is: Te + 3F₂ → TeF₆

-

Alternative Synthesis: Tellurium hexafluoride can also be prepared by the fluorination of tellurium trioxide (TeO₃) with a strong fluorinating agent like bromine trifluoride (BrF₃).[13]

-

Purification: The purification of TeF₆ involves removing unreacted starting materials and any lower fluoride byproducts. Techniques such as vacuum distillation were employed to purify the element tellurium to a high degree before synthesis, which is a critical step for obtaining pure hexafluoride.[14]

Quantitative Data of Early Binary Hexafluorides

The following table summarizes the key physical properties of the first-discovered binary hexafluorides.

| Property | Sulfur Hexafluoride (SF₆) | Selenium Hexafluoride (SeF₆) | Tellurium Hexafluoride (TeF₆) |

| Molar Mass | 146.06 g/mol [3] | 192.96 g/mol [4] | 241.60 g/mol [1] |

| Appearance | Colorless, odorless gas[2] | Colorless gas with a repulsive odor[12] | Colorless gas with a repulsive odor[13] |

| Melting Point | -50.8 °C (sublimes)[3] | -39 °C[12] | -38.9 °C[13] |

| Boiling Point | -63.8 °C (sublimes)[3] | -34.5 °C (sublimes)[12] | -37.6 °C[13] |

| Density (gas) | 6.17 g/L | 7.887 g/L[12] | 10.4 g/L |

| S-F Bond Length | 1.561 Å[6] | - | - |

| Se-F Bond Length | - | 1.688 pm[12] | - |

| Chemical Reactivity | Extremely inert[4] | Less inert than SF₆, resists hydrolysis[12] | More reactive than SF₆ and SeF₆, slowly hydrolyzes[13] |

Visualizing the Discovery and Synthesis

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Conclusion

The early studies and discovery of binary hexafluorides, initiated by the groundbreaking work of Henri Moissan and Paul Lebeau on sulfur hexafluoride, marked a significant advancement in inorganic chemistry. The synthesis of these compounds, primarily through direct fluorination, and the subsequent characterization of their remarkable inertness, opened up new avenues of research and application. While the initial experimental protocols were fraught with the hazards of handling elemental fluorine, they laid the groundwork for the safe and large-scale production of these important industrial gases. The principles of synthesis and purification developed over a century ago continue to be relevant in the production of high-purity materials for advanced applications.

References

- 1. Tellurium hexafluoride | F6Te | CID 24559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thermalscience.rs [thermalscience.rs]

- 3. researchgate.net [researchgate.net]

- 4. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. inorganic chemistry - Sulfur hexafluoride creation process and risks/safety - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Page loading... [guidechem.com]

- 7. osti.gov [osti.gov]

- 8. Celebrating 200 years of selenium research [rsc.org]

- 9. Tellurium Element | The Thrifty Element Tellurium | ChemTalk [chemistrytalk.org]

- 10. Tellurium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. WebElements Periodic Table » Selenium » selenium hexafluoride [winter.group.shef.ac.uk]

- 12. Selenium hexafluoride - Wikipedia [en.wikipedia.org]

- 13. Tellurium hexafluoride - Wikipedia [en.wikipedia.org]

- 14. ias.ac.in [ias.ac.in]

Rhenium Hexafluoride: An In-depth Technical Guide on Electron Configuration and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium hexafluoride (ReF₆), a unique compound among the transition metal hexafluorides, possesses a distinct electronic structure and reactivity profile that makes it a subject of significant interest in inorganic chemistry and materials science. This technical guide provides a comprehensive overview of the electron configuration, molecular geometry, and bonding in ReF₆. It delves into the synthesis, physical and chemical properties, and spectroscopic signatures of this compound. Detailed experimental protocols, quantitative data, and molecular orbital diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development who may encounter or utilize such halogenated compounds.

Introduction

Rhenium, a rare and dense transition metal, forms a variety of halides, with this compound (ReF₆) being a notable example.[1] It is one of the seventeen known binary hexafluorides and is a liquid at room temperature.[1] Its utility in the electronics industry for depositing thin films of rhenium underscores the importance of understanding its fundamental chemical and physical properties.[1] This guide aims to provide a detailed technical examination of the electronic structure and bonding in ReF₆, crucial for harnessing its properties in various applications.

Physicochemical Properties

This compound is a yellow crystalline solid or liquid, and a colorless gas.[2] It is highly hygroscopic and produces bluish vapor upon exposure to air, which can turn the liquid dark purple.[2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | ReF₆ | [1] |

| Molar Mass | 300.20 g/mol | [1] |

| Appearance | Yellow crystalline solid or liquid, colorless gas | [1][2] |

| Melting Point | 18.5 °C (291.6 K) | [1] |

| Boiling Point | 33.7 °C (306.8 K) | [1] |

| Density (solid at -140 °C) | 4.94 g/cm³ | [1] |

| Molecular Geometry | Octahedral (Oₕ point group) | [1] |

| Re-F Bond Length | 1.823 Å | [1] |

| Crystal Structure (solid) | Orthorhombic (Pnma space group) | [1] |

| Enthalpy of Fusion | 4.635 kJ/mol | |

| Enthalpy of Vaporization | 28.75 kJ/mol | |

| Enthalpy of Sublimation | 32.657 kJ/mol (above transition), 41.407 kJ/mol (below transition) |

Electron Configuration and Molecular Orbital Theory

Electron Configuration of Rhenium

The ground-state electron configuration of a neutral rhenium (Re) atom (atomic number 75) is [Xe] 4f¹⁴ 5d⁵ 6s². In this compound, rhenium is in the +6 oxidation state (Re(VI)), having lost six electrons. This results in a d¹ electronic configuration for the rhenium cation ([Xe] 4f¹⁴ 5d¹).

Molecular Orbital Diagram of ReF₆

The bonding in octahedral complexes like ReF₆ can be effectively described using molecular orbital (MO) theory. The atomic orbitals of the central rhenium atom (5d, 6s, and 6p) combine with the symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals to form molecular orbitals.

In an octahedral ligand field, the five degenerate d-orbitals of the metal split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). The single d-electron of Re(VI) occupies one of the t₂g orbitals.

Caption: Generalized Molecular Orbital Diagram for ReF₆.

The bonding molecular orbitals are primarily of ligand character and are filled with electrons from the fluorine atoms. The single d-electron of Re(VI) resides in the non-bonding t₂g orbitals, which are essentially the dxy, dyz, and dxz orbitals of the rhenium atom that do not have the correct symmetry to interact with the ligand σ orbitals. The higher-energy antibonding eg* orbitals remain unoccupied. This MO picture explains the stability of the molecule and provides a basis for understanding its electronic spectra.

Synthesis of this compound

Experimental Protocol: Synthesis from Rhenium Heptafluoride and Rhenium Metal

This method involves the reduction of rhenium heptafluoride (ReF₇) with rhenium metal.[1]

Reaction:

6 ReF₇ + Re → 7 ReF₆

Procedure:

-

A pressure vessel constructed of a material resistant to fluoride corrosion (e.g., Monel or nickel) is charged with rhenium metal powder.

-

Rhenium heptafluoride gas is introduced into the vessel.

-

The vessel is heated to 300 °C.

-

The reaction is allowed to proceed, and the pressure is monitored.

-

After the reaction is complete, the vessel is cooled, and the volatile ReF₆ is collected by cryogenic trapping.

-

Purification can be achieved by fractional distillation.

Safety Precautions: Both ReF₇ and ReF₆ are highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.

Experimental Protocol: Direct Fluorination of Rhenium Metal

This method involves the direct reaction of rhenium metal with fluorine gas.[3]

Reaction:

Re + 3 F₂ → ReF₆

Procedure:

-

Rhenium metal powder is placed in a reaction tube made of a fluoride-resistant material.

-

A stream of fluorine gas, diluted with an inert gas such as nitrogen, is passed over the rhenium metal.

-

The reaction is initiated by heating the tube to 125 °C.

-

The volatile ReF₆ product is carried out of the reaction zone by the gas stream and collected in a cold trap.

-

The product can be purified by fractional distillation.

Safety Precautions: Fluorine gas is extremely toxic and reactive. This synthesis should only be performed by experienced personnel in a specialized laboratory equipped for handling fluorine.

Caption: Synthesis pathways for this compound.

Chemical Reactivity

This compound is a strong oxidizing agent and a Lewis acid.

-

Lewis Acidity: It reacts with fluoride ion donors, such as potassium fluoride (KF), to form the octahalorhenate(VI) complex.[1] 2 KF + ReF₆ → K₂[ReF₈]

-

Oxidizing Properties: It can oxidize nitric oxide (NO) to the nitrosyl cation (NO⁺).[1] NO + ReF₆ → [NO]⁺[ReF₆]⁻

-

Hydrolysis: ReF₆ reacts violently with water, undergoing hydrolysis to form hydrofluoric acid and likely rhenium oxides or oxyfluorides.[2]

-

Reactivity with Organic Compounds: Due to its strong oxidizing nature, ReF₆ is expected to react with many organic compounds. Detailed studies on its reactivity with a wide range of organic functional groups are limited in publicly available literature, but caution should be exercised when handling it in the presence of organic materials.

Spectroscopic Properties

Vibrational Spectroscopy

The vibrational spectrum of ReF₆ in the gas phase has been studied by both infrared (IR) and Raman spectroscopy. The molecule has an octahedral geometry (Oₕ point group), which gives rise to six fundamental vibrational modes. The observed frequencies are summarized in Table 2.

| Mode | Symmetry | Frequency (cm⁻¹) | Activity |

| ν₁ | a₁g | 755 | Raman |

| ν₂ | eg | 596 | Raman |

| ν₃ | t₁u | 715 | IR |

| ν₄ | t₁u | 257 | IR |

| ν₅ | t₂g | 246 | Raman |

| ν₆ | t₂u | 193 | Inactive |

Electronic Spectroscopy

The electronic absorption spectrum of ReF₆ arises from transitions involving the single d-electron in the t₂g orbitals. The spectrum is complex due to spin-orbit coupling and Jahn-Teller distortion effects. The interpretation of the electronic spectrum involves considering transitions from the ground state to various excited states arising from the d¹ configuration in an octahedral field. Detailed assignment of the absorption bands requires advanced theoretical calculations and high-resolution spectroscopic measurements.

Applications

The primary commercial application of this compound is in the electronics industry for the chemical vapor deposition (CVD) of rhenium films.[1]

Chemical Vapor Deposition (CVD) of Rhenium Films

In the CVD process, ReF₆ is used as a precursor gas. It is typically mixed with a reducing agent, such as hydrogen (H₂), and passed over a heated substrate. The ReF₆ is reduced on the substrate surface, depositing a thin film of pure rhenium.

Reaction:

ReF₆ + 3 H₂ → Re(s) + 6 HF(g)

This process is used to create high-purity, dense, and conformal rhenium coatings on various substrates. These films are utilized in applications requiring high-temperature stability, wear resistance, and specific electronic properties.

References

CAS number and chemical identifiers for Rhenium hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhenium Hexafluoride (ReF6), a significant compound in various advanced technological applications. This document details its chemical identity, physicochemical properties, synthesis, handling protocols, and key applications, with a focus on its role in the electronics industry.

Chemical Identifiers and Physical Properties

This compound is an inorganic compound of rhenium and fluorine.[1] Accurate identification and understanding of its properties are crucial for its safe and effective use.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.

| Identifier Type | Value |

| CAS Number | 10049-17-9[1][2] |

| IUPAC Name | hexafluororhenium; rhenium(VI) fluoride[1][2] |

| Molecular Formula | F6Re[2] |

| Molecular Weight | 300.20 g/mol [1] |

| InChI | InChI=1S/6FH.Re/h6*1H;/q;;;;;;+6/p-6[2] |

| InChIKey | YUCDNKHFHNORTO-UHFFFAOYSA-H[2] |

| SMILES | F--INVALID-LINK--(F)(F)(F)F[2] |

| EC Number | 233-172-2[1][2] |

| PubChem CID | 66231[1][2] |

| UNII | U1FW6E300T[1][2] |

| Synonyms | Rhenium(VI) fluoride[3] |

Physicochemical Properties

This compound is a yellow crystalline solid or liquid at room temperature.[1][2] It is a volatile compound with a boiling point of 33.7 °C.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Appearance | Yellow liquid or cubic crystals[4] |

| Melting Point | 18.5 °C (65.3 °F; 291.6 K)[1] |

| Boiling Point | 33.7 °C (92.7 °F; 306.8 K)[1] |

| Density | 4.94 g/mL[1] |

| Vapor Pressure | 545 mm Hg (at 25 °C)[3][4] |

| Crystal Structure | Orthorhombic (at -140 °C)[1] |

| Molecular Geometry | Octahedral (Oh)[1] |

| Solubility | Reacts violently with water[2]; Soluble in anhydrous HF and HNO3[4] |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct fluorination of rhenium metal. A more specific method involves the reduction of rhenium heptafluoride.

Synthesis from Rhenium Heptafluoride

This compound can be prepared by reacting rhenium heptafluoride (ReF7) with rhenium metal in a pressure vessel at 300 °C.[1]

Reaction: 6 ReF7 + Re → 7 ReF6[1]

A detailed experimental protocol for a similar preparation method is outlined below.[5]

Materials:

-

Rhenium powder (5g)

-

Nitrogen trifluoride (NF3) gas

-

Reactor I (Fluorination reactor)

-

Reactor II (Reduction reactor) with 10g of rhenium powder

-

Condenser I and II

Protocol:

-

Place 5g of rhenium powder in Reactor I.

-

Introduce nitrogen trifluoride gas at a flow rate of 20h⁻¹ to 30h⁻¹.

-

Conduct the fluorination reaction at a temperature of 400°C to 430°C and a pressure of 0.15MPa to 0.2MPa. This step primarily produces a mixture of this compound and heptafluoride.[5]

-

Collect the product mixture in Condenser I, where it liquefies to a mixed solid.[5]

-

Heat the mixed solid in Condenser I to sublimate it into a mixed gas.

-

Introduce the mixed gas into Reactor II, containing 10g of rhenium powder, at a flow rate of 5h⁻¹ to 10h⁻¹.

-

Perform the reduction reaction at a temperature of 100°C to 120°C and a pressure of 0.1MPa to 0.3MPa to convert the rhenium heptafluoride to hexafluoride.[5]

-

Collect the final product, this compound, in Condenser II. The purity of the collected ReF6 is reported to be 91.2 wt%.[5]

Chemical Vapor Deposition (CVD) of Rhenium

A significant application of this compound is in the electronics industry for depositing thin films of rhenium via Chemical Vapor Deposition (CVD).[1][6] This process is crucial for manufacturing components that require high-temperature stability and durability.[7]

Experimental Workflow for CVD of Rhenium

The following diagram illustrates a typical workflow for the CVD of rhenium using this compound.

Key Parameters and Considerations in CVD

-

Substrate: Graphite is a common substrate for rhenium deposition.[8]

-

Temperature: The deposition temperature influences the characteristics of the rhenium film. A temperature of around 250 °C with a H2 to ReF6 gas volume ratio of 25 is considered near-optimal for coherent rhenium deposits.[9]

-

Precursors: this compound is the rhenium source, and hydrogen gas is used as a reducing agent.[8][9]

-

Reaction: The overall chemical reaction on the substrate surface is: ReF6(g) + 3H2(g) → Re(s) + 6HF(g).[9]

-

Applications of CVD Rhenium: The resulting rhenium films are used in various high-tech applications, including electrical contacts, filaments in mass spectrometers, and high-temperature thermocouples.[7]

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.[2][3]

-

Hazards: It reacts violently with water, producing hydrofluoric acid.[2] It is corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation may lead to chemical pneumonitis and pulmonary edema.[2]

-

Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection, must be worn.[3][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3][10]

Logical Relationships of Chemical Identifiers

The various chemical identifiers for this compound are interconnected, providing different ways to reference the same chemical entity. The following diagram illustrates these relationships.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | F6Re | CID 66231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound CAS#: 10049-17-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Rhenium's Role in Electronics: Enhancing Performance & Durability [albmaterials.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. researchgate.net [researchgate.net]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

Rhenium Hexafluoride: A Technical Guide to its Phase Transitions and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium hexafluoride (ReF₆) is a significant compound in various advanced technological applications, including the electronics industry for depositing rhenium films. A thorough understanding of its physicochemical properties, particularly its behavior at different temperatures, is crucial for its synthesis, purification, and application. This technical guide provides an in-depth analysis of the phase transitions and melting point of ReF₆, compiling quantitative data from key studies and detailing the experimental methodologies employed.

Physicochemical Properties of this compound

This compound is a yellow crystalline solid at temperatures below its melting point. It is a volatile compound and is liquid at room temperature, with a boiling point of 33.7 °C.[1] The molecule adopts an octahedral geometry in the gaseous and liquid phases.[1]

Phase Transitions and Melting Point

This compound undergoes at least one solid-solid phase transition at low temperatures before melting. The key thermal events are summarized in the tables below.

Table 1: Transition Temperatures and Melting Point of this compound

| Transition | Temperature (°C) | Temperature (K) |

| Solid-Solid (α ↔ β) | -3.45 | 269.7 |

| Melting Point | 18.8 | 291.95 |

Note: The solid-solid transition has also been reported at -1.9 °C.[2]

Table 2: Thermodynamic Data for Phase Transitions of this compound

| Transition | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| Fusion | 4.635 | 15.88 |

| Vaporization | 28.75 | 93.4 |

| Sublimation (above transition) | 32.657 | - |

| Sublimation (below transition) | 41.407 | - |

Crystal Structure and Phase Changes

Low-temperature X-ray diffraction studies have been crucial in elucidating the crystal structures of the different solid phases of ReF₆. At -140 °C, ReF₆ possesses an orthorhombic crystal structure with the space group Pnma.[1] The lattice parameters at this temperature are a = 9.417 Å, b = 8.570 Å, and c = 4.965 Å, with four molecules per unit cell.[1] The solid-solid phase transition at -3.45 °C involves a change in the crystal structure, the details of which can be further investigated by variable-temperature X-ray diffraction.

The logical relationship between the different phases of this compound as a function of temperature can be visualized as a linear progression.

Caption: Phase progression of this compound with increasing temperature.

Experimental Methodologies

The determination of the phase transition temperatures and associated thermodynamic properties of ReF₆ has been accomplished through a combination of experimental techniques. The following sections detail the typical protocols for these key experiments.

Calorimetry for Heat Capacity and Transition Enthalpies

Calorimetric measurements are fundamental to determining the heat capacities of the solid and liquid phases, as well as the enthalpies of the phase transitions.

Experimental Workflow:

Caption: Workflow for calorimetric determination of ReF₆ thermodynamic properties.

A high-purity sample of ReF₆ is synthesized and purified, typically by fractional distillation. A known mass of the sample is then condensed into a specialized calorimeter vessel, often made of a material like copper to ensure good thermal conductivity, and the vessel is hermetically sealed.

The calorimeter is placed within an adiabatic shield in a cryostat and cooled to a low starting temperature, for instance, with liquid nitrogen. The temperature of the sample is then raised in a series of steps by supplying a precisely measured amount of electrical energy. The resulting temperature increase is carefully measured using a calibrated platinum resistance thermometer.

The heat capacity at each temperature is calculated from the energy input and the temperature change. Near a phase transition, the temperature will remain constant while energy is absorbed, allowing for the determination of the enthalpy of the transition. The entropy of the transition is then calculated from the enthalpy and the transition temperature.

Low-Temperature X-Ray Diffraction

To determine the crystal structure of the different solid phases of ReF₆, low-temperature X-ray diffraction is employed.

Protocol:

-

Sample Preparation: A small amount of ReF₆ is sealed in a thin-walled capillary tube suitable for X-ray diffraction.

-

Mounting and Cooling: The capillary is mounted on the goniometer head of a diffractometer equipped with a low-temperature device, such as a nitrogen cryostream. The sample is cooled to the desired temperature, for example, -140 °C, to study the low-temperature phase.

-

Data Collection: A monochromatic X-ray beam is directed at the sample. The diffraction pattern is recorded as the sample is rotated.

-

Structure Determination: The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined by solving and refining the crystal structure.

-

Variable-Temperature Studies: To study the phase transition, diffraction patterns are collected at various temperatures above and below the transition temperature identified by calorimetry. This allows for the characterization of the structural changes occurring during the phase transition.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including Raman and infrared spectroscopy, provides insights into the molecular structure and the symmetry of the crystal lattice. Changes in the vibrational spectra as a function of temperature can indicate the occurrence of a phase transition.

Protocol:

-

Sample Preparation: For Raman spectroscopy, liquid ReF₆ can be sealed in a glass capillary. For low-temperature solid-phase measurements, the capillary is cooled. For infrared spectroscopy, a thin film of solid ReF₆ can be condensed onto a cold window (e.g., CsI or KBr) in a cryostat.

-

Spectral Acquisition:

-

Raman: A laser beam of a specific wavelength is focused on the sample. The scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum.

-

Infrared: A beam of infrared radiation is passed through the sample, and the transmitted light is analyzed by a spectrometer to obtain the infrared absorption spectrum.

-

-

Temperature Dependence: Spectra are recorded at various temperatures, particularly around the known phase transition temperature. The appearance of new bands, splitting of existing bands, or sudden changes in band positions or widths can be correlated with the structural changes of the phase transition.

Conclusion

The phase transitions of this compound have been characterized through a combination of calorimetric, crystallographic, and spectroscopic techniques. The data presented in this guide provide a comprehensive overview for researchers working with this compound. The detailed experimental protocols offer a foundation for further studies aimed at refining our understanding of the solid-state behavior of ReF₆ and other related metal hexafluorides.

References

An In-depth Technical Guide on the Lewis Acid Behavior of Rhenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium hexafluoride (ReF₆), a volatile, yellow crystalline solid, is a potent Lewis acid and a strong oxidizing agent.[1] Its ability to accept electron pairs allows it to form a variety of adducts with Lewis bases, a characteristic that is central to its chemical reactivity. This technical guide provides a comprehensive overview of the Lewis acid behavior of ReF₆, detailing its reactions with fluoride ion donors and neutral bases. The document summarizes key quantitative data, provides detailed experimental methodologies where available, and visualizes reaction pathways and experimental workflows. This information is critical for researchers working with rhenium compounds and for professionals in fields such as catalysis and materials science, where the manipulation of strong Lewis acids is paramount.

Lewis Acid Behavior of this compound

A Lewis acid is a chemical species that can accept an electron pair from an electron pair donor, the Lewis base.[2] this compound, with its high oxidation state (+6) and electron-deficient rhenium center, readily acts as a Lewis acid. Its primary mode of Lewis acidic reactivity involves the acceptance of one or two fluoride ions to form the corresponding heptafluororhenate(VI) and octafluororhenate(VI) anions.

Reaction with Fluoride Ion Donors

This compound reacts with sources of fluoride ions, such as alkali metal fluorides, to form stable complex anions.

Formation of Octafluororhenate(VI)

A well-documented example of this behavior is the reaction of ReF₆ with potassium fluoride (KF) to produce potassium octafluororhenate(VI) (K₂ReF₈).[1]

Reaction: 2KF + ReF₆ → K₂ReF₈[1]

This reaction underscores the capacity of ReF₆ to expand its coordination sphere by accepting two fluoride ions.

Reaction with Other Lewis Bases

Beyond simple fluoride donors, ReF₆ also exhibits Lewis acidity towards other species capable of donating an electron pair.

Reaction with Nitric Oxide

This compound can oxidize nitric oxide (NO) to form nitrosyl hexafluororhenate(V), [NO][ReF₆].[1] In this reaction, ReF₆ acts as a one-electron oxidant, and the resulting ReF₆⁻ anion is a Lewis base adduct.

Reaction: NO + ReF₆ → [NO]⁺[ReF₆]⁻[1]

Quantitative Data

The Lewis acidity of ReF₆ can be quantified through various thermochemical parameters. The fluoride ion affinity (FIA) is a direct measure of the Lewis acidity of a species towards the fluoride ion. While extensive experimental data for ReF₆ is scarce in readily available literature, computational studies provide valuable insights.

Table 1: Calculated Thermochemical Data for this compound

| Parameter | Value | Reference |

| Electron Affinity | 4.58 eV | [3] |

| Fluoride Affinity (ReF₆ + F⁻ → [ReF₇]⁻) | Not explicitly calculated, but part of a series of studies on third-row transition metal hexafluorides. | [3] |

Table 2: Fundamental Vibrational Frequencies of Gaseous ReF₆

| Mode | Symmetry | Wavenumber (cm⁻¹) | Activity |

| ν₁ | A₁g | 755 | Raman |

| ν₂ | E g | 596 | Raman |

| ν₃ | F₁u | 715 | Infrared |

| ν₄ | F₁u | 257 | Infrared |

| ν₅ | F₂g | 246 | Raman |

| ν₆ | F₂u | 193 | Inactive |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of ReF₆ adducts are not widely reported in modern literature. The following represents a generalized procedure based on available information.

General Synthesis of ReF₆

This compound can be synthesized by the direct fluorination of rhenium metal. A more controlled method involves the reaction of rhenium heptafluoride (ReF₇) with rhenium metal at elevated temperatures in a pressure vessel.[1]

Reaction: 6 ReF₇ + Re → 7 ReF₆[1]

Experimental Workflow for ReF₆ Synthesis

Caption: Workflow for the synthesis of this compound.

Synthesis of Potassium Octafluororhenate(VI) (K₂ReF₈)

This protocol is a general representation and requires optimization.

-

Reactants: this compound (ReF₆) and dry potassium fluoride (KF).

-

Solvent: Anhydrous hydrogen fluoride (HF) or a non-reactive solvent like sulfur hexafluoride (SF₆) may be used.

-

Procedure: a. In a passivated reaction vessel, under an inert atmosphere (e.g., dry nitrogen or argon), suspend finely powdered and thoroughly dried KF in the chosen solvent. b. Cool the suspension and slowly introduce a stoichiometric amount of ReF₆ gas or a solution of ReF₆ in the same solvent. c. Allow the reaction mixture to warm to room temperature and stir for several hours. d. The product, K₂ReF₈, is expected to precipitate from the solution. e. Isolate the solid product by filtration under inert atmosphere and wash with a volatile, dry solvent. f. Dry the product under vacuum to remove any residual solvent.

Characterization Techniques

Standard characterization techniques for these compounds include:

-

Vibrational Spectroscopy (IR and Raman): To identify characteristic stretching and bending modes of the Re-F bonds and the counter-ion.

-

NMR Spectroscopy: Due to the paramagnetic nature of Re(VI), NMR studies are challenging but can provide structural information.

-

X-ray Crystallography: To determine the precise molecular structure and crystal packing of the adducts.

Signaling Pathways and Logical Relationships

The Lewis acid behavior of ReF₆ can be depicted as a series of electron pair acceptance events.

Reaction Pathway for Adduct Formation

Caption: General pathway of Lewis acid-base adduct formation with ReF₆.

Conclusion

This compound exhibits significant Lewis acid character, primarily through its ability to accept fluoride ions to form stable fluoro-complexes. Its reactivity with other Lewis bases, such as nitric oxide, further illustrates its electron-accepting properties. While quantitative thermochemical data and detailed experimental protocols are not abundantly available in recent literature, the fundamental principles of its Lewis acidity are well-established. Further research into the synthesis, structure, and reactivity of a wider range of ReF₆ adducts would be beneficial for expanding its applications in synthetic chemistry and materials science. The information and visualizations provided in this guide serve as a foundational resource for professionals in relevant scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Use of Rhenium Hexafluoride in Chemical Vapor Deposition (CVD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) and its alloys are critical materials in a variety of high-technology applications, owing to their exceptional properties such as a high melting point, excellent high-temperature strength, and good wear resistance. Chemical Vapor Deposition (CVD) utilizing rhenium hexafluoride (ReF₆) as a precursor is a key technique for producing high-purity, coherent rhenium coatings and tungsten-rhenium alloys. These materials are integral to the manufacturing of jet engine components, X-ray anodes, and components for fusion reactors.[1] This document provides detailed application notes and experimental protocols for the CVD of rhenium from this compound.

Principle of the CVD Process

The chemical vapor deposition of rhenium from this compound is based on the hydrogen reduction of the volatile ReF₆ precursor at elevated temperatures. The fundamental chemical reaction is as follows:

ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

This reaction is thermodynamically favorable and proceeds with a significant release of heat.[2] The process involves the introduction of gaseous ReF₆ and H₂ into a reaction chamber where a heated substrate is placed. The precursor gases react at the hot surface of the substrate, leading to the deposition of a solid rhenium film and the formation of hydrogen fluoride (HF) as a gaseous byproduct, which is then exhausted from the chamber.

Applications

The primary applications for rhenium and tungsten-rhenium alloys produced by CVD from ReF₆ include:

-

Aerospace: Components for jet engines and rocket thrusters that require high-temperature strength and resistance to oxidation.[3]

-

Medical Imaging: X-ray anodes are often coated with a tungsten-rhenium alloy to improve ductility and thermal fatigue resistance. The rhenium content in these alloys typically ranges from 0 to 10%.

-

Nuclear and Fusion Technology: High-purity rhenium coatings are used in fusion reactor components due to their high melting point and resistance to plasma erosion.[1]

-

Electronics: Rhenium films can be used in various electronic components where high-temperature stability is required.[1]

Quantitative Data

The properties of the deposited rhenium films are highly dependent on the CVD process parameters. The following tables summarize key quantitative data from various studies.

Table 1: Rhenium Deposition Parameters and Resulting Film Properties

| Parameter | Value | Resulting Film Property | Source |

| Substrate Temperature | 250 °C | Near-optimum for coherent deposits | [2] |

| Substrate Temperature | 350 - 400 °C | Reaction proceeds on the substrate surface | [2] |

| Substrate Temperature | > 450 °C | Increased powder formation in the gas phase | [2] |

| H₂ to ReF₆ Gas Volume Ratio | 25 | Near-optimum for coherent deposits | [2] |

| Deposition Efficiency | 70 - 75% | For coherent rhenium deposits under near-optimum conditions | [2] |

| Knoop Microhardness | 907 (100 g load) | Average for vapor-deposited rhenium | [2] |

| Microhardness | 600 - 615 kg/mm ² | As-deposited rhenium | [2] |

| Annealing Temperature | 1200 °C | Affects final microhardness | [2] |

| Annealing Temperature | 1800 °C | Affects final microhardness | [2] |

Experimental Protocols

The following protocols provide a general framework for the chemical vapor deposition of rhenium using this compound. The specific parameters should be optimized for the particular substrate and desired film properties.

Protocol 1: Chemical Vapor Deposition of Pure Rhenium

1. Substrate Preparation:

- The choice of substrate material is critical. Molybdenum and graphite are commonly used.

- Thoroughly clean the substrate to remove any surface contaminants. This can be achieved by ultrasonic cleaning in a sequence of solvents (e.g., acetone, isopropanol) followed by deionized water.

- For metallic substrates, an acid etch may be necessary to remove any oxide layer.

- Dry the substrate completely, for example, by baking in an oven or using a stream of dry nitrogen.

- The surface finish of the substrate is a key parameter for uniform and regular growth of the deposited layer.

2. CVD Reactor Setup and Leak Check:

- A typical CVD apparatus consists of a reaction chamber, a gas delivery system for ReF₆ and H₂, a heating system for the substrate (e.g., induction or resistive heating), a vacuum system, and an exhaust gas treatment system.

- Place the prepared substrate on the substrate holder within the reaction chamber.

- Assemble the reactor and perform a thorough leak check of the entire system. This is crucial for safety and to prevent contamination of the film.

3. Precursor Handling and Delivery:

- This compound is a solid at room temperature and needs to be heated to generate a sufficient vapor pressure for deposition. The ReF₆ container should be gently heated in a controlled manner (e.g., using a heating mantle or water bath).

- The gas lines for ReF₆ should also be heated to prevent condensation of the precursor.

- Use mass flow controllers to precisely regulate the flow rates of ReF₆ and H₂ into the reaction chamber.

4. Deposition Process:

- Evacuate the reaction chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr.

- Heat the substrate to the desired deposition temperature (e.g., 250 - 450 °C).

- Introduce hydrogen gas into the chamber and allow the flow to stabilize.

- Introduce the this compound vapor into the chamber to initiate the deposition process. The ratio of H₂ to ReF₆ is a critical parameter, with a ratio of approximately 25 being reported as near-optimal for coherent films.[2]

- Maintain the desired deposition temperature, pressure, and gas flow rates for the duration of the deposition to achieve the target film thickness.

5. Post-Deposition and System Shutdown:

- After the desired deposition time, stop the flow of ReF₆.

- Continue the flow of H₂ for a short period to purge the chamber of any remaining ReF₆.

- Turn off the substrate heater and allow the system to cool down under a flow of inert gas (e.g., argon or nitrogen).

- Once the system has cooled to room temperature, vent the chamber with an inert gas and carefully remove the coated substrate.

- The exhaust gases, primarily containing HF, must be passed through a suitable scrubber system before being released.

Protocol 2: Deposition of Tungsten-Rhenium Alloys

The deposition of tungsten-rhenium alloys is achieved by the simultaneous introduction of both tungsten hexafluoride (WF₆) and this compound (ReF₆) along with hydrogen. The composition of the resulting alloy is controlled by the relative partial pressures of the two hexafluoride precursors.

Visualizations

Logical Workflow for CVD of Rhenium

References

Application Notes and Protocols for Rhenium Film Deposition in Electronics using Rhenium Hexafluoride (ReF6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) is a refractory metal with a unique combination of properties that make it highly attractive for applications in the electronics industry. Its high melting point (3180 °C), excellent thermal stability, and low electrical resistivity make it a candidate for interconnects, diffusion barriers, and gate electrodes in advanced semiconductor devices. Rhenium hexafluoride (ReF6) is a volatile precursor that can be used for the chemical vapor deposition (CVD) of high-purity rhenium films. This document provides detailed application notes and protocols for the deposition of rhenium films using ReF6, primarily focusing on CVD, and discusses alternative precursors for atomic layer deposition (ALD).

Properties of Rhenium for Electronics Applications

Rhenium possesses several key characteristics that are advantageous for electronic applications:

-

High Melting Point: Ensures stability during high-temperature processing steps in semiconductor manufacturing.

-

Low Electrical Resistivity: Bulk rhenium has a resistivity of approximately 18.7 µΩ·cm, which is beneficial for conductive applications.[1]

-

High Work Function: Around 4.72 eV, making it suitable for certain electrode applications.[1]

-

Good Wear Resistance and Hardness: Provides durable films for various applications.[1]

Rhenium Film Deposition using ReF6: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality, high-performance solid materials, including thin films for the semiconductor industry. In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

The deposition of rhenium films from ReF6 is typically achieved through its reduction by hydrogen (H2). The overall chemical reaction is as follows:

ReF6(g) + 3H2(g) → Re(s) + 6HF(g)

Experimental Protocols

1. Substrate Preparation:

Proper substrate preparation is critical to ensure good film adhesion and quality. The substrate cleaning procedure will depend on the substrate material (e.g., silicon, silicon dioxide, titanium nitride). A general procedure for a silicon substrate with a native oxide layer is as follows:

-

Ultrasonic cleaning in acetone for 10-15 minutes to remove organic residues.

-

Ultrasonic cleaning in isopropanol for 10-15 minutes.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of high-purity nitrogen gas.

-

Optional: A pre-deposition bake in the CVD reactor at high vacuum to desorb any remaining volatile contaminants.

2. CVD Process Protocol:

The following protocol is a general guideline based on available literature. Optimal parameters will need to be determined empirically for specific reactor geometries and desired film properties.

-

Load Substrate: Place the cleaned substrate into the CVD reactor.

-

Evacuate Chamber: Pump the reactor down to a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr.

-

Heat Substrate: Heat the substrate to the desired deposition temperature.

-

Introduce Reactants:

-

Introduce hydrogen (H2) gas into the reactor to stabilize the pressure and temperature.

-

Introduce this compound (ReF6) vapor into the reactor. The ReF6 is typically supplied from a temperature-controlled bubbler with a carrier gas (e.g., argon or hydrogen).

-

-

Deposition: Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.

-

Purge and Cool Down:

-

Stop the flow of ReF6.

-

Continue the H2 flow for a short period to purge the chamber of any remaining precursor and reaction byproducts.

-

Turn off the substrate heater and allow the substrate to cool down under a flow of inert gas (e.g., argon or nitrogen).

-

-

Unload Sample: Once the substrate has cooled to near room temperature, vent the chamber and unload the sample.

Data Presentation: CVD Process Parameters and Film Properties

| Parameter | Value/Range | Reference/Note |

| Precursor | This compound (ReF6) | |

| Co-reactant | Hydrogen (H2) | |

| Deposition Temperature | 250 - 400 °C | Optimal temperature can vary based on pressure and concentration. |

| H2/ReF6 Ratio | ~25 (volume ratio) | Near-optimum for coherent deposits. |

| ReF6 Molar Fraction | ~0.015 | For surface-controlled reaction at 350-400 °C. |

| Pressure | Atmospheric or Low Pressure (LPCVD) | Key parameter influencing film uniformity. |

| Substrates | Silicon, Silicon Dioxide, Titanium Nitride | Common substrates in electronics. |

| Film Thickness | 1 µm to 1 mm (for W-Re alloys) | Demonstrates capability for thick films. |

| Microhardness | ~907 Knoop (as-deposited) | Measured under a 100 g load. |

| Deposition Efficiency | 70-75% | For coherent rhenium deposits under near-optimal conditions. |

Visualization of CVD Process

Caption: Workflow for CVD of Rhenium Films.

Caption: Rhenium CVD Reaction Pathway.

Rhenium Film Deposition: Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional conformity and precise thickness control at the atomic level. It is based on sequential, self-limiting surface reactions. While ReF6 is a known precursor for CVD, its application in ALD for rhenium film deposition is not well-documented in the current scientific literature. The high reactivity of ReF6 may pose challenges for achieving the self-limiting surface reactions required for a true ALD process.

Researchers interested in ALD of rhenium films should consider alternative, well-established precursors.

Alternative Precursors for Rhenium ALD

Recent studies have demonstrated successful ALD of rhenium and rhenium nitride films using other precursors. A notable example is the use of methyltrioxorhenium (MTO) and 1,1-dimethylhydrazine.[1]

Experimental Protocol for Rhenium Nitride and Rhenium Metal ALD (for comparison)

-

Precursors: Methyltrioxorhenium (MTO) and 1,1-dimethylhydrazine.[1]

-

Deposition Temperature: An ALD window is observed between 340 to 350 °C.[1]

-

Pulse Sequence (at 340 °C):

-

MTO pulse: ≥ 4.0 s

-

Purge: 20 s

-

1,1-dimethylhydrazine pulse: ≥ 0.1 s

-

Purge: 20 s

-

-

Growth Rate: Approximately 0.60 Å/cycle within the ALD window.[1]

-

Resulting Film (as-deposited at 340 °C): Rhenium nitride (ReN₀.₁₄) with low oxygen and carbon content.[1]

-

Post-Deposition Annealing: Annealing at ≥ 400 °C can transform the rhenium nitride film into a high-purity rhenium metal film.[1]

Data Presentation: Comparative ALD Process and Film Properties

| Parameter | Value | Reference |

| Precursor 1 | Methyltrioxorhenium (MTO) | [1] |

| Precursor 2 | 1,1-dimethylhydrazine | [1] |

| ALD Window | 340 - 350 °C | [1] |

| Growth Per Cycle | ~0.60 Å | [1] |

| Film Composition (as-deposited) | ReN₀.₁₄ with 1.6 at.% O and 2.6 at.% C | [1] |

| Film Purity (post-annealing) | ~96 at.% Rhenium | [1] |

| Resistivity (post-annealing) | As low as 51 µΩ·cm | [1] |

| RMS Surface Roughness | 2.7 nm (for a 70 nm thick film) | [1] |

| Conformality | 98% on high aspect ratio structures (with TiN liner) | [1] |

Visualization of ALD Process

Caption: A Typical ALD Cycle.

Characterization of Rhenium Films

To evaluate the quality and properties of the deposited rhenium films, a suite of characterization techniques should be employed:

-

Scanning Electron Microscopy (SEM): To analyze film morphology, thickness, and conformality.

-

X-ray Diffraction (XRD): To determine the crystalline structure and orientation of the film.

-

X-ray Photoelectron Spectroscopy (XPS): To assess the elemental composition and chemical states, and to quantify impurities.

-

Four-Point Probe: To measure the electrical resistivity of the film.

-

Atomic Force Microscopy (AFM): To quantify the surface roughness.

Conclusion

This compound is a viable precursor for the deposition of rhenium films using Chemical Vapor Deposition, particularly through hydrogen reduction. While detailed process parameters for specific electronic applications require empirical optimization, the provided protocols and data offer a solid starting point for researchers. For applications demanding the precision and conformality of Atomic Layer Deposition, alternative precursors to ReF6, such as methyltrioxorhenium, have been successfully demonstrated and should be considered. Careful characterization of the deposited films is essential to ensure they meet the stringent requirements of the electronics industry.

References

Safe handling and storage procedures for Rhenium hexafluoride

Application Notes and Protocols for Rhenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (ReF₆). The information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Introduction

This compound is a highly corrosive and toxic compound that requires stringent safety measures for its handling and storage.[1][2] It is a yellow crystalline solid or liquid at room temperature and reacts violently with water.[1] Due to its high reactivity and toxicity, including the potential for fatal inhalation, all work with ReF₆ must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and with appropriate personal protective equipment (PPE).[2]

Hazard Identification and Classification

This compound is classified as a highly hazardous substance.

-

GHS Classification:

-

Primary Hazards:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | F₆Re |

| Molecular Weight | 300.197 g/mol [1] |

| Appearance | Yellow solid or liquid, or colorless gas[1] |

| Melting Point | 18.5 °C[1] |

| Boiling Point | 47.6 °C[4] |

| Vapor Pressure | 545 mm Hg (at 25 °C)[4] |

| Reactivity | Reacts violently with water.[1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[3][4]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[3][4] Chemical-resistant gloves (e.g., neoprene or nitrile rubber) must be worn and inspected before each use.[4]

-

Respiratory Protection: Work must be conducted in a well-ventilated area or under a fume hood.[2] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[3][4]

Safe Handling Procedures

-

Work Area: All manipulations of this compound must be performed in a certified chemical fume hood.[2] The work area should be clean and free of incompatible materials, especially water and other moisture sources.

-

Dispensing: Use only dry, inert gas (e.g., nitrogen or argon) for transfers. Ground all equipment to prevent static discharge.[4] Use non-sparking tools.[3][4]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands thoroughly after handling.[2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[3]

Storage Requirements

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

-

Conditions: The storage area should be secure and locked.[3] Store away from incompatible materials, such as water, combustible materials, and foodstuff containers.[3][4] The recommended storage temperature is between 15 to 30 °C.[2]

-

Moisture Sensitivity: this compound is sensitive to moisture.[2]

Emergency Procedures

-

Spill Response:

-

Evacuate personnel to a safe area and keep people away from and upwind of the spill.[4]

-

Remove all sources of ignition.[4]

-

Wear a self-contained breathing apparatus, rubber boots, and gloves.[2]

-

For small spills, absorb with an inert dry material such as sand, vermiculite, or diatomite.[2] Do not use water.

-

Collect the absorbed material into a suitable, closed container for disposal.[4]

-

Ventilate the area and wash the spill site after material pickup is complete.[2]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3][4] Continue rinsing and seek immediate medical attention.[2][3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

-

Experimental Protocol: Small-Scale Chemical Vapor Deposition (CVD) of Rhenium

This protocol is a hypothetical example and must be adapted and approved by institutional safety committees before implementation.

Objective: To deposit a thin film of Rhenium on a substrate using this compound as a precursor in a cold-wall CVD reactor.

Materials:

-

This compound (ReF₆) cylinder

-

Substrate (e.g., silicon wafer)

-

CVD reactor with a load-lock system

-

High-purity hydrogen (H₂) gas

-

High-purity argon (Ar) gas

-

Mass flow controllers (MFCs)

-

Vacuum pump with appropriate trapping for corrosive gases

-

Abatement system for exhaust gases

Procedure:

-

System Preparation:

-

Ensure the CVD system is leak-tight.

-

Purge the entire gas delivery system and reactor with high-purity argon.

-

Load the substrate into the reactor through the load-lock system.

-

Evacuate the reactor to the base pressure.

-

-

Substrate Heating:

-

Heat the substrate to the desired deposition temperature (e.g., 600-800 °C) under an argon atmosphere.

-

-

Precursor Delivery:

-

Gently heat the ReF₆ cylinder to slightly above its melting point (18.5 °C) to ensure a stable vapor pressure. Do not overheat.

-

Flow a carrier gas (argon) through the ReF₆ cylinder to transport the precursor vapor to the reactor. The flow rate should be precisely controlled by an MFC.

-

-

Deposition:

-

Introduce the ReF₆/Ar mixture into the reactor.

-

Simultaneously introduce hydrogen gas (H₂) as a reducing agent.

-

The chemical reaction on the heated substrate is: ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

-

Monitor the deposition process parameters (pressure, temperature, gas flow rates) closely.

-

-

Shutdown:

-

Stop the flow of ReF₆ and H₂.

-

Purge the reactor with argon.

-

Cool down the substrate under an argon atmosphere.

-

Once at room temperature, unload the substrate through the load-lock.

-

Purge the entire gas delivery system with argon before shutting down the system.

-

Safety Considerations for this Protocol:

-

The exhaust gas contains highly corrosive hydrogen fluoride (HF). An appropriate abatement system is essential.

-

The ReF₆ cylinder should be stored and handled with extreme care.

-

All gas lines and fittings must be made of materials compatible with ReF₆ and HF (e.g., Monel, stainless steel).

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedure for a this compound spill.

References

Application Notes and Protocols for the Synthesis of Tungsten-Rhenium Alloys Using Rhenium Hexafluoride as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten-rhenium (W-Re) alloys are refractory metal alloys that offer a unique combination of properties, making them highly valuable in a range of demanding applications. The addition of rhenium to tungsten significantly enhances the material's ductility, tensile strength, and resistance to high temperatures and corrosion.[1] One of the primary methods for producing high-purity, conformal coatings and free-standing structures of W-Re alloys is through Chemical Vapor Deposition (CVD). This process utilizes volatile precursors, with rhenium hexafluoride (ReF6) and tungsten hexafluoride (WF6) being the most common choices for introducing rhenium and tungsten, respectively.

These application notes provide a comprehensive overview of the synthesis of W-Re alloys via the hydrogen reduction of ReF6 and WF6. Detailed experimental protocols, quantitative data on the influence of process parameters on alloy composition and properties, and visualizations of the experimental workflow are presented to guide researchers in this field.

Principle of Synthesis

The synthesis of tungsten-rhenium alloys by CVD is based on the co-reduction of tungsten hexafluoride (WF6) and this compound (ReF6) by hydrogen (H2) on a heated substrate. The fundamental chemical reactions governing this process are:

-

Tungsten Deposition: WF6(g) + 3H2(g) → W(s) + 6HF(g)[2]

-

Rhenium Deposition: ReF6(g) + 3H2(g) → Re(s) + 6HF(g)

By controlling the partial pressures of the precursor gases and the substrate temperature, the composition of the deposited W-Re alloy can be precisely tailored.

Key Advantages of Using this compound

The use of ReF6 as a precursor in the CVD of W-Re alloys offers several advantages:

-

High Purity Deposits: The CVD process allows for the formation of high-purity alloy layers.

-

Conformal Coatings: It enables the deposition of uniform coatings on complex geometries and large surface areas.

-

Low-Temperature Deposition: Refractory materials like tungsten and rhenium can be deposited at temperatures significantly lower than their melting points.

-

Control over Alloy Composition: The final composition of the W-Re alloy can be accurately controlled by adjusting the flow rates of the precursor gases.

Experimental Protocols

Substrate Preparation

-

Substrate Selection: Choose a substrate material compatible with the high deposition temperatures and the corrosive nature of the hydrogen fluoride (HF) byproduct. Common substrates include molybdenum, graphite, and various ceramics.

-

Cleaning: Thoroughly clean the substrate to remove any surface contaminants. A typical cleaning procedure involves:

-

Degreasing with a suitable organic solvent (e.g., acetone, isopropanol) in an ultrasonic bath.

-

Rinsing with deionized water.

-

Drying with a stream of high-purity nitrogen or argon.

-